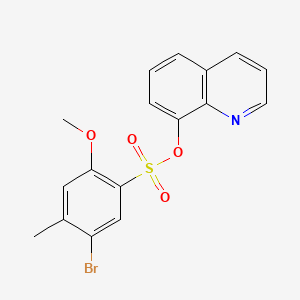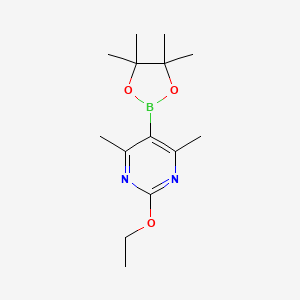![molecular formula C16H17N5OS B13369417 2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B13369417.png)
2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazolopyridazine core linked to a phenylacetamide group through a sulfanyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core, followed by the introduction of the isopropyl group and the sulfanyl bridge. The final step involves the coupling of the phenylacetamide group. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation can be employed to enhance reaction rates and yields . The use of automated reactors and continuous flow systems can also improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl and triazolopyridazine groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The sulfanyl bridge may facilitate the formation of covalent bonds with target proteins, enhancing the compound’s potency and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H17N5OS |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-phenyl-2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-11(2)16-19-18-13-8-9-15(20-21(13)16)23-10-14(22)17-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,22) |
Clave InChI |
LLACFYZWYFXHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369338.png)
![methyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369345.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369352.png)

![3-[(Benzylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369363.png)
![6-(3,4-Dimethoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369369.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369370.png)


![7-(2-methoxyethyl)-2-[(4-pyridinylmethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369382.png)
![methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B13369397.png)
![7-benzyl-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369398.png)
![1-Benzyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13369408.png)
